molecular formula C17H15ClF3NO B5711749 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide

Katalognummer B5711749
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: WFVHENZHJMOSOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide, commonly known as CTIP, is a chemical compound that has gained significant attention in scientific research over the past few years. CTIP belongs to the class of benzamide derivatives and is known for its pharmacological properties that make it a potential therapeutic agent for several diseases.

Wirkmechanismus

CTIP exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CTIP can alter the expression of several genes involved in the development and progression of diseases. CTIP has also been found to inhibit the activity of several signaling pathways such as the NF-κB and Wnt/β-catenin pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
CTIP has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. CTIP has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, CTIP has been found to reduce inflammation and fibrosis in several tissues, which can improve tissue function and prevent disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

CTIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, CTIP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, CTIP has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of CTIP. One direction is to further investigate its potential as a therapeutic agent for cancer and fibrosis-associated diseases. Another direction is to study its effects on other signaling pathways and enzymes involved in disease development and progression. Additionally, the development of novel formulations and delivery systems for CTIP can improve its bioavailability and effectiveness as a therapeutic agent.

Synthesemethoden

The synthesis of CTIP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-isopropylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form CTIP. The purity and yield of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

CTIP has been extensively studied for its potential therapeutic applications in several diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. CTIP has been found to be effective in treating several types of cancer, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential in treating fibrosis-associated diseases such as pulmonary fibrosis and liver fibrosis. Additionally, CTIP has been found to be effective in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO/c1-10(2)11-3-5-12(6-4-11)16(23)22-15-9-13(17(19,20)21)7-8-14(15)18/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVHENZHJMOSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(propan-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.